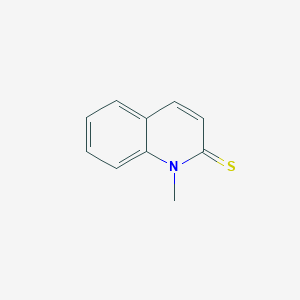

1-methylquinoline-2(1H)-thione

CAS No.: 4800-27-5

Cat. No.: VC6842397

Molecular Formula: C10H9NS

Molecular Weight: 175.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4800-27-5 |

|---|---|

| Molecular Formula | C10H9NS |

| Molecular Weight | 175.25 |

| IUPAC Name | 1-methylquinoline-2-thione |

| Standard InChI | InChI=1S/C10H9NS/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 |

| Standard InChI Key | PBRBGUUOYSTUHP-UHFFFAOYSA-N |

| SMILES | CN1C(=S)C=CC2=CC=CC=C21 |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

1-Methylquinoline-2(1H)-thione features a bicyclic framework comprising a benzene ring fused to a pyridine ring, with a methyl group at the 1-position and a thione group (=S) at the 2-position. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NS |

| Molecular Weight | 175.25 g/mol |

| Exact Mass | 175.04600 Da |

| PSA (Polar Surface Area) | 37.02 Ų |

| LogP (Partition Coefficient) | 2.91 |

The compound’s high LogP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis Methodologies

Classical Synthetic Routes

Early synthesis methods for 1-methylquinoline-2(1H)-thione involve:

-

Alkylation of Quinoline-2-Thione: Reaction of quinoline-2-thione with methylating agents like methyl iodide under basic conditions. This method, reported by Fry and Kendall in 1951, yields the methylated product but often requires purification via recrystallization .

-

Ring-Opening of Dithiine Derivatives: Boberg et al. (1996) demonstrated that treating 1,4-dithiino-diquinoline derivatives with methylating agents generates 1-methylquinoline-2(1H)-thione . This approach leverages the reactivity of sulfur atoms in strained ring systems.

Modern Catalytic Approaches

Recent advances emphasize atom-economical strategies:

-

Base-Catalyzed Thio-Lactamization: Wang et al. developed a method using CS₂ and 2-(1-arylvinyl)anilines under basic conditions, achieving quinoline-2-thiones in yields up to 90% . While this study focused on substituted derivatives, the protocol is adaptable to 1-methylquinoline-2(1H)-thione by selecting appropriate starting materials.

-

Sodium Hydrosulfide-Mediated Synthesis: Chernov’yants et al. (2018) utilized sodium hydrosulfide to cleave dithiine rings in related compounds, producing thiol- and thione-functionalized quinolines . This method avoids hazardous hydrogen sulfide gas, enhancing safety and scalability .

Chemical Reactivity and Derivatives

Thione Group Reactivity

The thione group (=S) participates in diverse reactions:

-

Alkylation/Acylation: Treatment with alkyl halides or acyl chlorides substitutes the thione sulfur, forming sulfides or thioesters. For instance, 1-methyl-3-mercaptoquinoline-4(1H)-thione reacts with benzyl chloride to yield 3-benzylthio derivatives .

-

Oxidation to Disulfides: Exposure to iodine or atmospheric oxygen oxidizes thiols to disulfides. Di(1-methylquinoline-4(1H)-thione-3-yl) disulfide forms quantitatively under these conditions .

-

Halogen Interactions: Quinoline-2-thiones form charge-transfer complexes with iodine, as shown by X-ray crystallography of iodine adducts . These complexes exhibit dimeric structures stabilized by I···S and I···N interactions .

Functionalization at the Methyl Group

The methyl group at the 1-position can undergo further modification:

-

Demethylation: Strong acids or nucleophiles may cleave the N-methyl bond, though this is less common due to the stability of the quinoline ring.

-

Quaternization: Reaction with alkylating agents like dimethyl sulfate generates quinolinium salts, enhancing water solubility for biological applications .

Biological Activity and Applications

Antimicrobial Properties

Sulfur-containing quinolines exhibit broad-spectrum antimicrobial activity. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume